Benzyl oleate
Overview
Description
Benzyl oleate is an organic compound with the molecular formula C₂₅H₄₀O₂. It is an ester formed from the reaction of benzyl alcohol and oleic acid. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl oleate can be synthesized through the esterification reaction between benzyl alcohol and oleic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C₆H₅CH₂OH + C₁₇H₃₃COOH → C₂₅H₄₀O₂ + H₂O
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is often conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a vacuum distillation process helps in purifying the final product by removing any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the olefinic double bond in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl ester can be converted to other esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Benzyl alcohol and oleic acid derivatives.
Reduction: Benzyl alcohol and oleyl alcohol.
Substitution: Various benzyl esters and amides.
Scientific Research Applications
Benzyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Acts as an excipient in pharmaceutical formulations, particularly in topical and injectable preparations.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various mechanical applications.
Mechanism of Action
The mechanism of action of benzyl oleate largely depends on its application. In pharmaceutical formulations, it acts as a carrier molecule, enhancing the solubility and bioavailability of active pharmaceutical ingredients. The ester linkage in this compound can be hydrolyzed by esterases in the body, releasing benzyl alcohol and oleic acid, which can then exert their respective biological effects.
Comparison with Similar Compounds
Benzyl benzoate: Similar in structure but derived from benzoic acid instead of oleic acid.
Ethyl oleate: An ester of ethanol and oleic acid, used similarly in pharmaceutical formulations.
Methyl oleate: An ester of methanol and oleic acid, commonly used as a biodiesel component.
Uniqueness: Benzyl oleate is unique due to its combination of the benzyl and oleate moieties, which confer both lipophilic and aromatic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and compatibility with biological systems.
Properties
IUPAC Name |
benzyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFITOCWTCRCSL-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317700 | |
Record name | Benzyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55130-16-0 | |
Record name | Benzyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55130-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055130160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI7N6S2977 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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